![molecular formula C17H20IN B14889346 1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide CAS No. 80566-25-2](/img/structure/B14889346.png)
1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of benzo[e]indole and is characterized by the presence of an ethyl group and three methyl groups attached to the indole ring, along with an iodide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide typically involves the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with ethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the desired product. The mixture is stirred at room temperature and then refluxed for several hours. The resulting product is then purified using silica gel chromatography with a suitable eluent, such as a mixture of dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride; usually performed in an alcohol or aqueous medium.
Substitution: Halide salts (e.g., sodium chloride, sodium bromide); conducted in a polar solvent like acetone or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding benzo[e]indole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzo[e]indole derivatives.
Substitution: Formation of benzo[e]indole derivatives with different halide ions.
科学研究应用
3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of near-infrared fluorescent dyes and other organic compounds.
Biology: Employed as a fluorescent probe for intracellular detection of cysteine and other biothiols.
Medicine: Potential use in imaging and diagnostic applications due to its fluorescent properties.
Industry: Utilized in the development of non-linear optical materials and other advanced materials.
作用机制
The mechanism of action of 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, the compound acts as a fluorescent probe by binding to target molecules, such as cysteine, and emitting fluorescence upon excitation. The benzoindole part of the molecule serves as the chromophore, while other functional groups enhance its binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,1,2-Trimethyl-1H-benzo[e]indole: A precursor to 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide, used in similar applications.
2-(4-(Dimethylamino)styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide: Another benzoindole derivative with non-linear optical properties.
4-(4-(N,N-Dimethylamino)styryl)-1-alkylpyridinium benzenesulphonate: A pyridinium-based compound with potential for terahertz generation.
Uniqueness
3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide is unique due to its specific structural features, which confer distinct fluorescent properties and reactivity. Its ability to act as a near-infrared fluorescent probe with high sensitivity and selectivity makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
80566-25-2 |
|---|---|
分子式 |
C17H20IN |
分子量 |
365.25 g/mol |
IUPAC 名称 |
3-ethyl-1,1,2-trimethylbenzo[e]indol-3-ium;iodide |
InChI |
InChI=1S/C17H20N.HI/c1-5-18-12(2)17(3,4)16-14-9-7-6-8-13(14)10-11-15(16)18;/h6-11H,5H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
BPKOQZARSBBQRG-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)

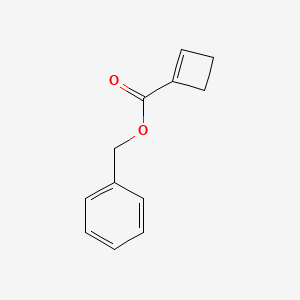
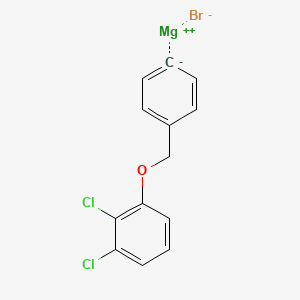
![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)

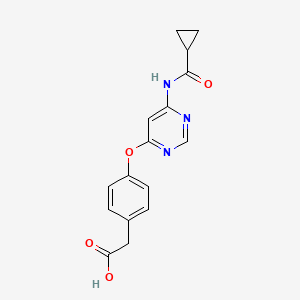



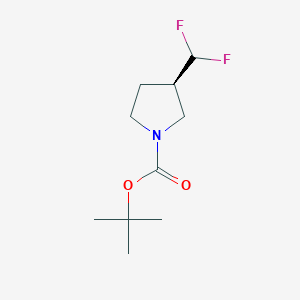
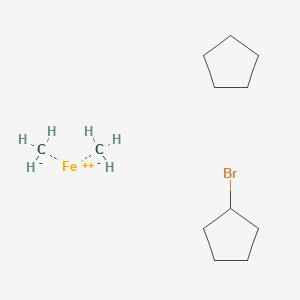

![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
